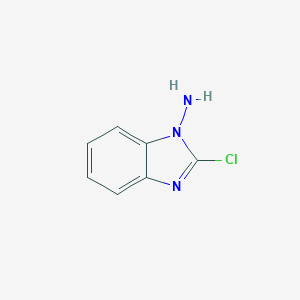

2-Chlorobenzimidazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzimidazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCPQPUVVCNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415413 | |

| Record name | 1H-Benzimidazol-1-amine,2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107879-44-7 | |

| Record name | 1H-Benzimidazol-1-amine,2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 2 Chlorobenzimidazol 1 Amine Precursors

Synthesis of 2-Chlorobenzimidazole (B1347102) as a Core Building Block

2-Chlorobenzimidazole is a key intermediate in the synthesis of numerous benzimidazole (B57391) derivatives. chemicalbook.comnih.gov Its preparation is most commonly achieved through the chlorination of benzimidazol-2-one (B1210169).

The most prevalent and well-documented method for synthesizing 2-chlorobenzimidazole involves the reaction of benzimidazole-2-one (also known as benzimidazolin-2-one) with phosphoryl chloride (POCl₃). chemicalbook.comniscpr.res.insemanticscholar.org This reaction typically requires heating the mixture, often in the presence of a catalytic amount of a substance like phenol (B47542) or a drop of concentrated hydrochloric acid. chemicalbook.comniscpr.res.insemanticscholar.orgprepchem.com

The general procedure involves heating a mixture of benzimidazol-2-one and an excess of phosphoryl chloride. semanticscholar.orgprepchem.com For instance, a solution of benzimidazolin-2-one in phosphoryl chloride can be stirred at elevated temperatures (e.g., 103-110°C) for several hours (e.g., 12-14 hours). niscpr.res.insemanticscholar.orgprepchem.com After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure. The residue is then carefully neutralized with a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, and the product is extracted using an organic solvent like ethyl acetate (B1210297). semanticscholar.orgprepchem.com The organic extracts are combined, washed, dried, and the solvent is evaporated to yield crystalline 2-chlorobenzimidazole. prepchem.com Yields for this reaction are often reported to be high, in some cases reaching 97%. niscpr.res.insemanticscholar.org

The precursor, benzimidazole-2-one, is itself synthesized from the condensation of o-phenylenediamine (B120857) with urea (B33335). niscpr.res.insemanticscholar.orgderpharmachemica.com This initial step can be performed by heating the reactants in a solvent like dimethylformamide (DMF) or through a dry fusion process. niscpr.res.inderpharmachemica.com

Table 1: Synthesis of 2-Chlorobenzimidazole from Benzimidazole-2-one

| Reactants | Reagent | Conditions | Work-up | Yield | Reference |

|---|---|---|---|---|---|

| Benzimidazol-2-one | Phosphoryl chloride, cat. phenol | Heat at 103-107°C for 12 hours | Cool, neutralize with 40% NaOH, recrystallize | 97% | niscpr.res.insemanticscholar.org |

While the use of phosphoryl chloride is common, alternative methods for the synthesis of 2-chlorobenzimidazole and its analogs have been explored. One such method involves the reaction of 1,3-dihydro-benzimidazol-thiones with chlorine in an organic diluent. google.com This process can be carried out at temperatures between -10°C and +50°C. google.com Another reported route involves the reaction of 2-bromo-imidazole derivatives with hydrogen chloride, although this may result in relatively low yields. google.com Additionally, methods have been developed using phosphorus pentachloride as the chlorinating agent. google.com

Approaches for N1-Functionalization of 2-Chlorobenzimidazole Systems

The nitrogen atom at the N1 position of the benzimidazole ring is a common site for functionalization, allowing for the introduction of a wide variety of substituents. This derivatization is crucial for modifying the properties of the core molecule.

N-alkylation and N-benzylation are fundamental reactions for derivatizing the 2-chlorobenzimidazole scaffold. These reactions typically involve treating 2-chlorobenzimidazole with an alkylating or benzylating agent in the presence of a base. derpharmachemica.comsigmaaldrich.comgsconlinepress.com Common alkylating agents include dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), and various alkyl halides, while benzyl (B1604629) chloride is frequently used for benzylation. derpharmachemica.comsigmaaldrich.com

A variety of reaction conditions have been developed, including conventional heating in solvents like DMF or acetonitrile, as well as green chemistry approaches. niscpr.res.inderpharmachemica.comasianpubs.org Green methods include solvent-free grinding of reactants with a base like potassium carbonate (K₂CO₃) at room temperature, microwave irradiation, or using ultrasound irradiation, which can shorten reaction times and improve yields. derpharmachemica.comasianpubs.orgasianpubs.orgresearchgate.net Phase-transfer catalysts (PTCs) such as tetra-n-butylammonium bromide (TBAB) or PEG-600 can also facilitate these reactions. derpharmachemica.comasianpubs.org

Table 2: Selected Methods for N-Alkylation/Benzylation of 2-Chlorobenzimidazole

| Alkylating/Benzylating Agent | Base | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfate | aq. NaOH | Acetonitrile, RT | 1-Methyl-2-chlorobenzimidazole | 81% | derpharmachemica.com |

| Methyl iodide | NaH | DMF, RT | 1-Methyl-2-chlorobenzimidazole | 53% | derpharmachemica.com |

| Diethyl sulfate | K₂CO₃ | Grinding, RT, 10-15 min | 1-Ethyl-2-chlorobenzimidazole | 85% | derpharmachemica.com |

| Benzyl chloride | K₂CO₃ | PEG-600, 100°C, 3 hrs | 1-Benzyl-2-chlorobenzimidazole | 88% | derpharmachemica.com |

The synthesis of 1-methyl-2-chlorobenzimidazole is readily achieved by reacting 2-chlorobenzimidazole with a methylating agent. derpharmachemica.comsigmaaldrich.com Dimethyl sulfate is a common reagent for this transformation, often used with a base like aqueous sodium hydroxide in a solvent such as acetonitrile, providing high yields. derpharmachemica.com Alternative methods employ methyl iodide as the methylating agent with a strong base like sodium hydride (NaH) in DMF, or with potassium hydroxide (KOH) in acetone. derpharmachemica.com Green synthetic protocols, such as physical grinding with K₂CO₃ and dimethyl sulfate, have also proven effective. derpharmachemica.com

Similarly, 1-ethyl-2-chlorobenzimidazole is prepared by the N-alkylation of 2-chlorobenzimidazole using an ethylating agent. derpharmachemica.comsigmaaldrich.com Diethyl sulfate is a frequently used reagent for this purpose. derpharmachemica.comsigmaaldrich.com An efficient and environmentally friendly method involves the solvent-free grinding of 2-chlorobenzimidazole with diethyl sulfate and potassium carbonate at room temperature, which can produce the desired product in high yield within minutes. derpharmachemica.com

N-Alkylation and N-Benzylation Reactions at N1

Synthesis of 1-Benzyl-2-chlorobenzimidazole

The benzylation of the N1 position of 2-chlorobenzimidazole is a critical step in creating precursors for more complex molecules. This transformation is typically achieved by reacting 2-chlorobenzimidazole with benzyl chloride. Various methodologies have been developed to optimize this reaction, including conventional and green chemistry approaches.

One common method involves the reaction of 2-chlorobenzimidazole with benzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), under solvent-free conditions by physically grinding the reactants at room temperature. derpharmachemica.com This green chemistry approach offers simplicity and avoids the use of hazardous solvents. Alternative green methods include heating the reactants in polyethylene (B3416737) glycol (PEG-600) or using microwave irradiation to facilitate the reaction. derpharmachemica.comresearchgate.net More traditional synthetic routes employ a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). prepchem.com In this procedure, a solution of 2-chlorobenzimidazole in DMF is added to a suspension of NaH, followed by the addition of benzyl chloride. prepchem.com Regardless of the method, the N-alkylation yields 1-benzyl-2-chlorobenzimidazole, a key intermediate for further functionalization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 1: Synthesis Conditions for 1-Benzyl-2-chlorobenzimidazole

| Method | Base | Solvent/Condition | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | K₂CO₃ | Solvent-free | Room Temp | 88% | derpharmachemica.com |

| PEG-600 | K₂CO₃ | PEG-600 | 100°C | 85% | derpharmachemica.com |

| Microwave | K₂CO₃ | Solvent-free | Room Temp | 90% | derpharmachemica.com |

| Conventional | NaH | DMF | - | - | prepchem.com |

Considerations for Introducing Amino Moieties at N1 (Theoretical)

The direct synthesis of the target compound, 2-chlorobenzimidazol-1-amine, by introducing an amino group at the N1 position presents significant theoretical and practical challenges. The primary obstacle in the direct amination of unsubstituted 2-chlorobenzimidazole is the acidic nature of the N-H proton. longdom.orgijdrt.com In the presence of a basic aminating agent, deprotonation at N1 is more likely to occur than nucleophilic attack at the nitrogen. The resulting benzimidazolide (B1237168) anion deactivates the heterocyclic system, retarding further substitution. longdom.orgresearchgate.netajrconline.org

Furthermore, the Chichibabin amination reaction, which is effective for introducing amino groups onto some heterocyclic rings, is typically used for synthesizing 1-substituted, 2-aminobenzimidazoles and is not suitable for creating an N1-amino derivative directly. longdom.org Efforts to create N-amino derivatives on related systems have often been met with failure; for example, attempts to prepare the corresponding amine derivatives from 2-sodio-1-methylbenzimidazole and O-methylhydroxylamine were unsuccessful. core.ac.uk

A plausible, though theoretical, strategy could involve electrophilic amination using reagents capable of delivering an "NH₂⁺" synthon to the N1 nitrogen. However, such methods are not well-established for the benzimidazole scaffold and would need to overcome the challenge of regioselectivity between the N1 and N3 positions in a tautomeric system. An alternative multistep approach might involve the use of a protecting group on the nitrogen that could be converted into an amino group or an N-N bond formation followed by reduction, but this remains speculative without direct experimental evidence. The use of N-protective groups like benzyloxymethyl, which can be removed under acidic conditions, is a known strategy in benzimidazole chemistry, but its application for the synthesis of an N1-amino group is not documented. longdom.org

Nucleophilic Aromatic Substitution at C2 of 2-Chlorobenzimidazole (for related structures)

The chlorine atom at the C2 position of the benzimidazole ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the N1 position is substituted (e.g., alkylated). This reactivity is the basis for the synthesis of a wide array of 2-substituted benzimidazole derivatives.

Reaction with Chiral Amines for Organocatalyst Synthesis

A significant application of the C2 reactivity of 2-chlorobenzimidazole is in the synthesis of chiral organocatalysts. These catalysts are typically prepared through the nucleophilic substitution of the C2-chloro group with a chiral amine. core.ac.uk The reaction is generally conducted under harsh conditions, requiring high temperatures (around 200°C) and pressure, often in a sealed tube, for an extended period (e.g., 24 hours). mdpi.comresearchgate.netresearchgate.net Triethylamine (Et₃N) is commonly used as a base to scavenge the HCl produced during the reaction. mdpi.comresearchgate.net This method yields chiral 2-aminobenzimidazoles, which function as conformationally rigid guanidine (B92328) analogues. core.ac.uk These resulting bifunctional organocatalysts have proven effective in promoting various asymmetric transformations, including Michael additions and α-amination of dicarbonyl compounds. core.ac.ukmdpi.comresearchgate.net

Table 2: Synthesis of Chiral Organocatalysts from 2-Chlorobenzimidazole

| Chiral Amine | Conditions | Product Type | Application | Reference |

|---|---|---|---|---|

| (R)-1-Phenylethan-1-amine | Et₃N, 200°C, 24h, pressure tube | Chiral Guanidine Analogue | Asymmetric α-amination | mdpi.commdpi.com |

| (S)-1-(2-Naphthyl)ethan-1-amine | Et₃N, 200°C, 24h, pressure tube | Chiral Guanidine Analogue | Asymmetric α-amination | researchgate.net |

| Various Chiral Amines | Et₃N, 200°C, 24h, pressure tube | Chiral 2-Aminobenzimidazoles | Hydrogen Bonding Organocatalysis | core.ac.ukresearchgate.net |

Reaction with Ethylethane-1,2-diamine

The direct synthesis of 2-(dialkylaminoethylamino)benzimidazoles via the reaction of 2-chlorobenzimidazole with the corresponding diamine is challenging. Research indicates that compounds like 2-dialkylaminoethylaminobenzimidazole cannot be synthesized directly from 2-chlorobenzimidazole. longdom.org An attempted reaction between 1-diethylaminoethyl-2-chlorobenzimidazole and an amino group leads to an intramolecular cyclization to form 2,3-dihydroimidazo[1,2-a]benzimidazole, rather than the desired intermolecular substitution product. longdom.org

An alternative and successful route involves changing the leaving group at the C2 position. For instance, 2-methylsulfonylbenzimidazole, when heated with dialkylaminoethylamines, successfully yields the desired 2-dialkylaminoethylaminobenzimidazole. longdom.org This suggests that the sulfonyl group is a better leaving group than chlorine for this specific transformation. In a more general context, 1-substituted-2-chlorobenzimidazoles have been successfully reacted with various alkylenediamines to produce the corresponding 2-aminobenzimidazole (B67599) derivatives, which are of interest as potential H₁-antihistaminic agents. sci-hub.se

Formation of 2-Aminobenzimidazole Derivatives via C2 Substitution

The nucleophilic displacement of the chlorine atom at C2 by amines is a general and widely used method to produce 2-aminobenzimidazole derivatives, provided the benzimidazole nitrogen is protected or substituted. sci-hub.senih.gov This reaction is a cornerstone for creating libraries of compounds with diverse biological activities. nih.gov The reaction of 1-substituted-2-chlorobenzimidazoles with a variety of primary and secondary amines, including piperidines and other complex amines, proceeds to give the corresponding 2-amino derivatives in good yields. sci-hub.se

However, the direct amination of unsubstituted 2-chlorobenzimidazole is often inefficient due to the reasons outlined below. Alternative methods for synthesizing 2-aminobenzimidazoles include the cyclization of o-phenylenediamines with reagents like cyanogen (B1215507) bromide or the use of N-substituted carbonimidoyl dichlorides, which react readily with o-phenylenediamines at room temperature. researchgate.netcore.ac.uknih.gov

Resistance of Unsubstituted 2-Chlorobenzimidazole to Nucleophilic Displacement at C2

Unsubstituted 2-chlorobenzimidazole exhibits significant resistance to nucleophilic displacement at the C2 position by strong nucleophiles. longdom.orgijdrt.comajrconline.org This low reactivity is attributed to the acidic proton at the N1 position. researchgate.net In the presence of a nucleophile, which is often also a base, a competition arises between the desired nucleophilic attack at C2 and proton abstraction from the N1 nitrogen. longdom.orgijdrt.com

Deprotonation leads to the formation of a resonance-stabilized benzimidazolide anion. The negative charge on this anion deactivates the ring system toward nucleophilic attack, thus retarding the displacement of the chloride ion. longdom.orgresearchgate.net In stark contrast, when the N1 position is blocked, for example in 1-methyl-2-chlorobenzimidazole, the molecule no longer has an acidic proton. Consequently, these N1-substituted derivatives react readily with nucleophiles like sodium methoxide (B1231860) or ethoxide, demonstrating the crucial role of the N1 substituent in facilitating SNAr reactions at the C2 position. longdom.orgijdrt.comajrconline.org

Facilitated C2-Substitution in N1-Substituted 2-Chlorobenzimidazoles

The chlorine atom at the C2 position of the benzimidazole ring is a versatile handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr). However, the reactivity of this position is highly dependent on the substitution at the N1 position.

In an unsubstituted 2-halobenzimidazole, a competition exists between the desired nucleophilic attack at the C2 carbon and proton abstraction from the N1-H by the nucleophile. This abstraction forms the benzimidazolide anion, which retards the C2-substitution. Consequently, potent nucleophiles often fail to displace the chloride ion in unsubstituted 2-chlorobenzimidazole. researchgate.net

Conversely, the presence of a substituent on the N1 nitrogen, such as a methyl or p-fluorobenzyl group, prevents this acid-base reaction and significantly facilitates nucleophilic substitution at the C2 position. For instance, 2-chloro-1-methylbenzimidazole readily reacts with sodium methoxide or ethoxide, whereas its N1-unsubstituted counterpart does not. researchgate.net This enhanced reactivity allows for the synthesis of a wide array of C2-substituted benzimidazoles.

The reaction of N1-substituted 2-chlorobenzimidazoles with various nucleophiles, including amines and thiols, is a common strategy. For example, reacting 2-chlorobenzimidazole with 1-(2-hydroxyethyl)piperazine can yield C2-piperazinyl substituted products. clockss.org It is important to note that under certain conditions, such as in the absence of a catalyst, nucleophilic aromatic substitution can still occur, as seen in the reaction of 2-chlorobenzothiazole (B146242) with piperidine, which proceeds to 62% conversion without a catalyst. acs.org The SNAr mechanism proceeds through a two-step addition-elimination pathway, where the rate-determining step is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups on the ring can accelerate this reaction by stabilizing the anionic intermediate. masterorganicchemistry.compressbooks.pub

Advanced Synthetic Transformations Leading to Benzimidazole-Amino Derivatives

The synthesis of 2-aminobenzimidazole derivatives is a key goal due to their prevalence in biologically active molecules. core.ac.ukresearchgate.net Advanced C-N bond-forming reactions, particularly palladium-catalyzed cross-coupling, have become indispensable tools for this purpose.

C-N Bond Forming Reactions for 2-Aminoimidazole Derivatives

The formation of a C-N bond at the C2 position of the benzimidazole ring is a critical step in synthesizing 2-amino derivatives. While classical methods often involve the cyclodesulfurization of N-(2-aminoaryl)thioureas, these can require harsh reagents like mercury(II) oxide or long reaction times. symbiosisonlinepublishing.com

Modern cross-coupling strategies provide a more direct and versatile route. Palladium-catalyzed reactions, in particular, have emerged as the method of choice for coupling 2-haloimidazoles (and by extension, 2-chlorobenzimidazoles) with a wide range of amines. researchgate.net These methods often require the protection of the imidazole (B134444) N1 nitrogen to prevent side reactions and achieve good yields. researchgate.netucsd.edu For instance, the synthesis of N1-aryl-2-aminobenzimidazoles has been accomplished through a sequence involving Buchwald-Hartwig amination. ucsd.edu

Beyond palladium, other metals like copper and nickel have also been utilized to catalyze C-N bond formation in the synthesis of benzimidazoles, highlighting the versatility of metal-catalyzed approaches. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Coupling

The Buchwald-Hartwig amination stands as a premier method for the synthesis of C-N bonds, offering broad substrate scope and functional group tolerance. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for reacting aryl halides, including 2-chlorobenzimidazoles, with primary and secondary amines to form the corresponding 2-aminobenzimidazole derivatives. researchgate.netwikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex from the resulting Pd(II) species and the amine in the presence of a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of ligand, base, and solvent. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to the reaction's evolution, allowing for the coupling of less reactive aryl chlorides and a wider variety of amines under milder conditions. wikipedia.orglibretexts.org For example, ligands like Xantphos have been used for the amination of 2-chloropyrimidine, a related heterocyclic halide. acs.org Research has shown that various palladium precatalysts and ligand systems can be optimized for coupling different heteroaryl halides, including 2-chlorobenzothiazole and 2-chlorobenzimidazoles, with various amines. acs.org

A study on the selective mono versus diarylation of primary amines with 2-chlorobenzimidazoles demonstrates the fine control achievable with these catalytic systems. acs.org The choice of catalyst, ligand, and reaction conditions allows for the selective synthesis of desired aminated products, making the Buchwald-Hartwig amination a powerful and adaptable tool for constructing complex benzimidazole derivatives.

Structure Activity Relationship Sar Investigations of Benzimidazole Derivatives with Relevance to 2 Chlorobenzimidazol 1 Amine

Principles of Structure-Activity Relationship Analysis in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. numberanalytics.comgardp.org The core principle of SAR is that the biological effect of a compound is determined by its molecular structure, including its chemical composition, stereochemistry, and conformation. numberanalytics.com By systematically modifying the structure of a molecule and observing the resulting changes in its biological effects, researchers can identify key structural features, known as pharmacophores, that are essential for its activity. drugdesign.org

The primary goal of SAR analysis is to transform structure-activity observations into a comprehensive understanding of how a molecule interacts with its biological target. drugdesign.org This knowledge is then used to guide the design and synthesis of new, more potent, and selective drug candidates with improved therapeutic profiles. numberanalytics.com The process involves:

Identification of a lead compound: A molecule that exhibits a desired biological activity.

Systematic structural modifications: Altering the lead compound by adding, removing, or replacing specific functional groups. drugdesign.org

Biological evaluation: Testing the modified compounds to determine how the structural changes have affected their activity.

Correlation of structure with activity: Establishing relationships between specific structural features and the observed biological outcomes. collaborativedrug.com

SAR studies are crucial for optimizing lead compounds to enhance their efficacy, reduce toxicity, and improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). numberanalytics.comazolifesciences.com Computational tools and in silico methods are increasingly used to accelerate the SAR process by predicting the activity of virtual compounds and providing insights into drug-receptor interactions. azolifesciences.com

Influence of Substituents on Benzimidazole (B57391) Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. nih.govresearchgate.net Modifications at the N1, C2, C5, and C6 positions have been shown to modulate a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net

Role of N1-Substituents in Modulating Activity (e.g., in anti-inflammatory agents)

Substituents at the N1 position of the benzimidazole ring play a crucial role in modulating the anti-inflammatory activity of these compounds. researchgate.netarabjchem.org The introduction of various heterocyclic moieties at this position has been shown to enhance anti-inflammatory effects. arabjchem.org For instance, the substitution of a benzyl (B1604629) group at the N1-position has been reported to increase anti-inflammatory action. nih.gov

In a series of 1-substituted benzimidazoles, the presence of a pyrimidin-2-yl group at the N1 position resulted in potent anti-inflammatory effects through the inhibition of lymphocyte-specific kinase (Lck). researchgate.net Conversely, bulky aromatic substitutions at the N1 position have been found to be detrimental to anti-inflammatory activity in some cases, highlighting the importance of the size and nature of the substituent. nih.gov

Table 1: Impact of N1-Substituents on Anti-inflammatory Activity of Benzimidazole Derivatives

| N1-Substituent | Effect on Anti-inflammatory Activity | Reference |

|---|---|---|

| Benzyl group | Enhanced activity | nih.gov |

| Pyrimidin-2-yl | Potent inhibition of Lck | researchgate.net |

Impact of C2-Substituents on Biological Profiles

The C2 position of the benzimidazole ring is a key site for substitution, and modifications at this position have a profound impact on the biological profile of the resulting derivatives. nih.govmdpi.com The nature of the substituent at C2 can determine the type and potency of the pharmacological activity.

For example, in the context of anti-inflammatory agents, the substitution of an anacardic acid moiety at the C2 position leads to the inhibition of COX-2. nih.govresearchgate.net In contrast, the presence of a diarylamine group at C2 results in antagonism of the bradykinin (B550075) receptor. nih.govresearchgate.net The introduction of a (chloromethyl) group at the C2 position has been associated with antimicrobial activity. mdpi.com

The following table summarizes the influence of various C2-substituents on the biological activity of benzimidazole derivatives:

Table 2: Influence of C2-Substituents on the Biological Activity of Benzimidazole Derivatives

| C2-Substituent | Biological Activity | Reference |

|---|---|---|

| Anacardic acid | COX-2 inhibition | nih.govresearchgate.net |

| Diarylamine | Bradykinin receptor antagonism | nih.govresearchgate.net |

| (Chloromethyl) | Antimicrobial activity | mdpi.com |

| Isopropylcarboxamide | Antiviral activity | mdpi.com |

Contribution of Halogen (Chloro) Substituents to Activity

Halogen substituents, particularly chlorine, play a significant role in modulating the biological activity of benzimidazole derivatives. The presence of a chloro group can enhance the potency of these compounds across various therapeutic areas, including antimicrobial and anti-inflammatory applications. mdpi.comjmpas.com

In a study of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, a compound with a chloromethyl substituent at the C2-position of the benzimidazole ring demonstrated significant anti-inflammatory effects. nih.gov Furthermore, a derivative bearing a 2-chlorophenyl moiety at the C2-position was identified as a potent antimicrobial agent. nih.gov The presence of chloro substituents on the benzimidazole ring has also been shown to increase antibacterial activity. rsc.org

Research on bis-benzimidazole derivatives revealed that those with chloroalkyl moieties act as Topoisomerase I and II inhibitors, which are crucial in cancer therapy. nih.gov Additionally, the introduction of chloro groups at the ortho position of a phenyl ring attached to the benzimidazole nucleus can lead to a significant increase in anti-inflammatory activity. jmpas.com

Table 3: Effect of Chloro Substituents on the Biological Activity of Benzimidazole Derivatives

| Position of Chloro Substituent | Resulting Biological Activity | Reference |

|---|---|---|

| C2-chloromethyl | Significant anti-inflammatory effect | nih.gov |

| C2-(2-chlorophenyl) | Potent antimicrobial activity | nih.gov |

| On the benzimidazole ring | Increased antibacterial activity | rsc.org |

| Chloroalkyl on bis-benzimidazoles | Topoisomerase I and II inhibition | nih.gov |

Significance of Amino Functionality in Biological Activity (General)

The amino group is a critical functional group in many biologically active compounds, including benzimidazole derivatives. Its presence and position can significantly influence the pharmacological properties of a molecule. The amino group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets. rsc.org

In the context of benzimidazole derivatives, the amino functionality has been shown to be important for various activities. For instance, the presence of an amino group at the C2 position of the benzimidazole nucleus has been highlighted as important for anti-inflammatory activity. nih.gov The substitution of an amino group at the C2 position of benzimidazole, creating a guanidine-like fraction, was found to be significant for anti-inflammatory effects. nih.gov

Furthermore, the introduction of amino side chains to pentacyclic benzimidazole derivatives has resulted in compounds with significant antiproliferative activity against various human cancer cell lines. mdpi.com The position of the nitrogen atom within these side chains was found to strongly influence the biological activity. mdpi.com

Table 4: Role of Amino Functionality in the Biological Activity of Benzimidazole Derivatives

| Position/Type of Amino Group | Biological Activity | Reference |

|---|---|---|

| C2-amino group | Important for anti-inflammatory activity | nih.gov |

| Amino side chains on pentacyclic benzimidazoles | Significant antiproliferative activity | mdpi.com |

Conformational Flexibility and its Impact on SAR

The conformational flexibility of a molecule, or its ability to adopt different three-dimensional shapes, is a critical factor in its interaction with biological targets and, consequently, its structure-activity relationship (SAR). rroij.com The specific conformation that a drug molecule adopts when it binds to its receptor is often the "bioactive conformation." Understanding the conformational preferences of a molecule can provide valuable insights for drug design.

For benzimidazole derivatives, their inherent structural flexibility allows them to bind to a variety of biological targets. nih.gov This flexibility, particularly in bis-benzimidazole derivatives, enables high-affinity binding to DNA, leading to changes in DNA conformation and the inhibition of enzymes like topoisomerases. nih.gov

The length and flexibility of linkers connecting the benzimidazole core to other pharmacophoric groups can modulate the compound's conformational dynamics and binding properties. rroij.com For example, in a series of Nek2 inhibitors derived from a benzimidazole scaffold, the compounds were found to bind to a specific "DFG-out" conformation of the kinase without extending into the typical back pocket, revealing a nonlinear SAR. acs.org This highlights how subtle changes in conformation can lead to significant differences in binding modes and biological activity.

The ability of the benzimidazole ring system to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further contributes to its ability to adapt its conformation to fit different binding sites. rsc.org Therefore, considering the conformational flexibility of benzimidazole derivatives is essential for a comprehensive SAR analysis and the rational design of new therapeutic agents.

Computational and Theoretical Studies of 2 Chlorobenzimidazol 1 Amine and Its Analogs

Pharmacophore Modeling for Compound Design and Ligand Affinity Evaluation

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown.

Ligand-based pharmacophore modeling derives a pharmacophore model from a set of known active ligands. researchgate.netpharmacophorejournal.com This methodology assumes that the crucial interaction points between the ligands and their target are embedded in their chemical structures. The process involves superimposing the active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netpharmacophorejournal.com For benzimidazole (B57391) derivatives, studies have successfully generated pharmacophore models to identify key features for their biological activity. For instance, a pharmacophore model for benzimidazole-based inhibitors of the estrogen alpha receptor (ERα) identified two hydrogen bond donors and three aromatic rings as critical for activity. researchgate.net Another study on dual inhibitors of EGFR and VEGFR2 utilized ligand-based pharmacophore models to screen for potent compounds. nih.gov These models serve as 3D queries to search large chemical databases for novel molecules with similar pharmacophoric features, thus accelerating the discovery of new lead compounds. pharmacophorejournal.com

A typical ligand-based pharmacophore generation workflow involves:

Selection of a training set: A diverse set of molecules with known high affinity for the target is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule in the training set are generated.

Feature identification: Common chemical features are identified across the low-energy conformations of the active molecules.

Pharmacophore model generation: A 3D model representing the spatial arrangement of these common features is constructed.

Validation: The model's ability to distinguish between active and inactive compounds is rigorously tested. rjptonline.org

Once a validated pharmacophore model is established, it can be employed in virtual screening to identify new compounds with potential biological activity from large chemical libraries. frontiersin.org This process involves fitting the conformations of database compounds to the pharmacophore query. Molecules that match the pharmacophoric features are selected as hits for further investigation. For example, a pharmacophore-based virtual screening of a marine natural products library was used to identify potential inhibitors of PD-L1. rjptonline.org Similarly, virtual screening has been successfully applied to discover novel anti-echinococcal compounds using a pharmacophore model generated from active amino alcohols. frontiersin.org

In the context of 2-Chlorobenzimidazol-1-amine analogs, a pharmacophore model could be developed based on known active benzimidazole derivatives targeting a specific protein. This model would then be used to screen databases for new molecules that not only possess the benzimidazole scaffold but also present the correct 3D arrangement of functional groups necessary for high-affinity binding. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. rsc.org It is a powerful tool for understanding the molecular basis of ligand recognition and for predicting the binding affinity of novel compounds.

Molecular docking simulations provide detailed insights into how a ligand, such as a this compound analog, fits into the binding site of a protein. These simulations can identify the specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, docking studies of benzimidazole derivatives into the active site of the topoisomerase I-DNA complex revealed that they intercalate and interact with crucial amino acids through hydrogen bonds and hydrophobic interactions. researchgate.net In another study, docking of benzimidazole-thiadiazole hybrids into the active site of lanosterol (B1674476) 14α-demethylase showed that the thiadiazole core interacts with the heme group, and a hydrogen bond is formed between a methionine residue and the benzimidazole ring. rsc.org The synthesis of active anion transporters has been achieved by reacting 2-chlorobenzimidazole (B1347102) with various aromatic amines, and DFT calculations have provided insights into the geometry of the resulting complexes. nih.gov

A study on 5-chlorobenzimidazole-based chalcones as antimalarial agents used molecular docking to reveal that the pyrrolic nitrogen of the benzimidazole and the ketone group of the propenone were key for receptor interaction. researchgate.net Such detailed interaction maps are crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

| Compound/Analog | Target Protein | Key Interacting Residues | Interaction Type |

| Benzimidazole derivatives | Topoisomerase I-DNA complex | Not specified | Hydrogen bonds, Hydrophobic interactions researchgate.net |

| Benzimidazole-thiadiazole hybrid | Lanosterol 14α-demethylase | Methionine | Hydrogen bond rsc.org |

| 5-Chlorobenzimidazolyl-chalcone | PfDHFR-TS | Not specified | Interaction with pyrrolic nitrogen and ketone group researchgate.net |

| Phenylisoxazole quinoxalin-2-amine (B120755) hybrid | α-amylase | Not specified | High binding energy researchgate.net |

This table is generated based on available data for benzimidazole analogs and may not be directly representative of this compound.

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or binding energy. rsc.org These scores are used to rank potential drug candidates and prioritize them for experimental testing. For example, docking studies on imidazo[2,1-b]-1,3,4-thiadiazole derivatives against HIV protease receptor identified compounds with the best docking scores, suggesting their potential as anti-HIV agents. rsc.org Similarly, the binding affinity of various benzimidazole derivatives to receptors like COX, LOX, and the estrogen receptor has been evaluated using docking, with 2-phenyl benzimidazole showing a higher binding affinity than 2-methyl-1H-benzo[d]imidazole. ajrconline.org

Furthermore, by docking a ligand against multiple targets, it is possible to predict its target specificity. A ligand that shows a significantly higher binding affinity for the intended target over other proteins is likely to be more selective and have fewer off-target effects. For this compound and its analogs, this is crucial for developing drugs with improved safety profiles.

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivative | HIV protease receptor | -117.41 (dock score) rsc.org |

| 2-phenyl benzimidazole | Estrogen Receptor (1CX2) | -7.9 ajrconline.org |

| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor (2E77) | -6.5 ajrconline.org |

| Alpidem (imidazopyridine derivative) | Acetylcholinesterase (4BDT) | -9.60 |

This table presents data for various heterocyclic compounds to illustrate the application of docking in affinity prediction.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate various molecular properties, providing a deeper understanding of a molecule's reactivity and stability.

DFT calculations have been employed to study the structural and electronic properties of benzimidazole derivatives. For example, a study on a silver(I) complex with 5-chloro-1H-benzimidazole used DFT to analyze the molecular structure and electronic properties of the ligand and its complex. Another computational study investigated the adsorption behavior of benzimidazol-2-one (B1210169) and its 5-methyl and 5-chloro derivatives as corrosion inhibitors using DFT. These calculations can determine a range of important parameters:

Optimized Molecular Geometry: Provides the most stable 3D structure of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO indicates the molecule's polarizability and its ability to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for understanding intermolecular interactions.

Mulliken Atomic Charges: Provides the charge distribution on each atom in the molecule, which can influence its interaction with other molecules.

For this compound, DFT calculations can provide valuable information about how the chloro and amine substituents affect the electronic properties of the benzimidazole core. This knowledge is instrumental in understanding its reactivity, stability, and potential interactions with biological targets, thereby guiding the synthesis of new analogs with enhanced therapeutic properties. A study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem) utilized DFT to obtain information on its stability and chemical reactivity through HOMO-LUMO analysis and MEP maps.

| DFT Calculated Parameter | Significance |

| Optimized Geometry | Predicts the most stable 3D conformation of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, polarizability, and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the charge on each atom, influencing electrostatic interactions. |

| Vibrational Frequencies | Correlates with experimental infrared and Raman spectra for structural confirmation. |

This table outlines key parameters obtained from DFT calculations and their general significance in computational chemistry.

Geometry Optimization and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and vibrational properties of molecules. For benzimidazole derivatives, these studies help in understanding the planarity of the ring system, bond lengths, and angles, which are crucial for their interaction with biological targets.

One such study on a complex analog, 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole, utilized DFT with the B3LYP method to investigate its optimized molecular geometry. ajrcps.com The analysis revealed that the substitution of a hydrogen atom with a chlorine atom can cause minor distortions in the ring geometry and its planarity. ajrcps.com The optimized bond lengths for the C-C bonds within the phenyl ring of this analog were found to be in the range of 1.3776 Å to 1.4786 Å. ajrcps.com The C-Cl bond length was determined to be 1.8329 Å. ajrconline.org Such computational analyses provide a foundational understanding of the structural parameters of chlorinated benzimidazoles.

Vibrational analysis complements geometry optimization by identifying the characteristic vibrational frequencies (stretching, bending, etc.) of different functional groups within the molecule. For 2-(2-phenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole, the vibrational spectral analysis was conducted using infrared spectroscopy and DFT calculations. ajrconline.org The computed vibrational frequencies were found to be in good agreement with the experimental data, validating the computational model. ajrconline.org This combined approach of theoretical calculations and experimental validation is a powerful tool for confirming the molecular structure and understanding the vibrational behavior of complex organic molecules. ajrcps.com

Table 1: Selected Optimized Bond Lengths for a 2-Chlorobenzimidazole Analog

| Bond | Analog | Bond Length (Å) |

| C-C (phenyl) | 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | 1.3776 - 1.4786 |

| C-Cl | 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | 1.8329 |

| N-H | 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | 1.0105 |

| C=O | 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | 1.2637 |

Electronic Properties: HOMO-LUMO Energy Gaps

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. ajrcps.comajrconline.org

For 2-chlorobenzimidazole, DFT calculations have been employed to determine its HOMO-LUMO energy gap. researchgate.net Similarly, studies on 5-chloro-1H-benzimidazole have also investigated these electronic parameters. researchgate.net In the case of the more complex analog, 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. ajrcps.comajrconline.org A lower HOMO-LUMO energy gap in this analog suggests the potential for significant intramolecular charge transfer. ajrcps.com These electronic properties are crucial as they influence the molecule's ability to participate in chemical reactions and biological interactions. dergipark.org.tr

Table 2: HOMO-LUMO Energy Gaps of 2-Chlorobenzimidazole and its Analogs

| Compound/Analog | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-chlorobenzimidazole | DFT | Not Specified | Not Specified | Not Specified |

| 5-chloro-1H-benzimidazole | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | Not Specified |

| 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | DFT/B3LYP | Not Specified | Not Specified | Not Specified |

(Specific energy values for HOMO, LUMO, and the energy gap were mentioned as calculated in the sources, but the exact numerical values were not provided in the abstracts.)

Mulliken Charge and Electric Dipole Moment Analysis

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the electrostatic potential. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. For 2-(2-phenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole, Mulliken population analysis was performed using DFT calculations. ajrcps.com

Table 3: Calculated Dipole Moment for a 2-Chlorobenzimidazole Analog

| Analog | Method | Dipole Moment (Debye) |

| 2-(2-chlorophenylaminothiazole-5-oyl)-N-methyl-6-chlorobenzimidazole | DFT/B3LYP | Not Specified |

(The source indicates the calculation was performed, but the numerical value was not provided in the abstract.)

In Silico Prediction Methodologies for Pharmacological Potential

In silico methods are increasingly used in drug discovery to predict the pharmacokinetic and toxicological properties of compounds early in the development process. mdpi.com These computational tools can help to prioritize candidates and reduce the likelihood of late-stage failures. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics Prediction

ADME properties determine the bioavailability and persistence of a drug in the body. In silico models can predict these characteristics based on the molecular structure. For benzimidazole derivatives, various studies have employed computational tools to predict their ADME profiles. nih.govmdpi.comresearchgate.net

A study on 5-chloro-1H-benzimidazole and its silver(I) complex performed in silico ADME/Tox research to evaluate their potential as therapeutic agents. researchgate.net Similarly, the pharmacokinetic properties of 5-chlorobenzimidazole-based chalcones were predicted using the Qikprop tool in the Schrödinger suite, which showed favorable ADMET profiles. researchgate.net Another study on cobalt(II) coordination compounds with benzimidazole derivatives used the SwissADME service to determine properties like gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.com These predictions are crucial for assessing the drug-likeness of new chemical entities. nih.gov

Table 4: Predicted ADME Properties for Benzimidazole Analogs

| Analog | Prediction Tool | Key Predicted Properties |

| 5-chloro-1H-benzimidazole | Not Specified | Favorable ADME/Tox profile |

| 5-chlorobenzimidazole-based chalcones | Qikprop | Favorable pharmacokinetic properties |

| Cobalt(II) complexes of benzimidazole derivatives | SwissADME | Gastrointestinal absorption, blood-brain barrier crossing |

Off-target and Side Effect Prediction

Predicting potential off-target interactions and side effects is a critical aspect of drug development to ensure safety. In silico methods can screen compounds against a panel of known biological targets to identify potential liabilities.

For benzimidazole derivatives, computational studies have been conducted to predict possible off-target events. mdpi.com For instance, the ProTOX II service was used to predict the toxicity of cobalt(II) coordination compounds of benzimidazole derivatives. mdpi.com This tool can predict various toxicity endpoints and help in identifying potential adverse effects. By predicting the activity on different cell lines, the potential use of these compounds as chemotherapeutic agents can be specified, and their toxicity profiles can be estimated. mdpi.com Such in silico toxicology predictions are valuable for guiding the design of safer drug candidates. researchgate.net

Potential Biological Activities and Mechanistic Research on 2 Chlorobenzimidazol 1 Amine Derivatives

Antimicrobial and Antifungal Research Potential

The benzimidazole (B57391) scaffold is a core component in many compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. nih.govwisdomlib.org

Studies on 2-Chlorobenzimidazole (B1347102) Derivatives

Research into the antimicrobial and antifungal properties of 2-chlorobenzimidazole derivatives has shown promising results. A study involving the synthesis of 35 benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole revealed significant antifungal activity against several phytopathogenic fungi. nih.govresearchgate.net The activity of these compounds was evaluated using the mycelium growth rate method against five different fungal pathogens: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. nih.govresearchgate.net

Specific derivatives demonstrated notable efficacy. For instance, compound 4m in the study showed strong growth inhibition against C. gloeosporioides, A. solani, and F. solani. nih.govresearchgate.net Another derivative, compound 5b , exhibited remarkable antifungal properties against Cytospora sp., C. gloeosporioides, B. cinerea, and F. solani, with its activity against C. gloeosporioides being superior to the reference fungicide. nih.govresearchgate.net Furthermore, compound 7f displayed selective and potent inhibition of B. cinerea, comparable to the commercial agricultural fungicide hymexazol. nih.govresearchgate.net

The structure-activity relationship (SAR) data from this research indicated that the introduction of a chlorine atom at the para-position of the benzene (B151609) ring tended to increase activity. nih.govresearchgate.net Additionally, the presence of a sulfonyl group was found to be critical for the inhibition of C. gloeosporioides. nih.govresearchgate.net These findings highlight the potential for developing new fungicides based on the 2-chlorobenzimidazole structure. nih.govresearchgate.net

| Compound | Fungal Species | IC50 (μg/mL) | Reference |

|---|---|---|---|

| 4m | Colletotrichum gloeosporioides | 20.76 | nih.govresearchgate.net |

| 4m | Alternaria solani | 27.58 | nih.govresearchgate.net |

| 4m | Fusarium solani | 18.60 | nih.govresearchgate.net |

| 5b | Cytospora sp. | 30.97 | nih.govresearchgate.net |

| 5b | Colletotrichum gloeosporioides | 11.38 | nih.govresearchgate.net |

| 5b | Botrytis cinerea | 57.71 | nih.govresearchgate.net |

| 5b | Fusarium solani | 40.15 | nih.govresearchgate.net |

| 7f | Botrytis cinerea | 13.36 | nih.govresearchgate.net |

Mechanisms of Action Against Pathogens (General Benzimidazole Antimicrobials)

The antimicrobial mechanism of benzimidazole derivatives is often attributed to their structural similarity to purine, which allows them to compete with purines in the synthesis of bacterial nucleic acids and proteins. whiterose.ac.uk This interference can disrupt essential cellular processes, leading to an antimicrobial effect. whiterose.ac.uk

In the context of antifungal activity, a primary mechanism of action for benzimidazole fungicides is the inhibition of tubulin polymerization. apsnet.orgacs.org These compounds bind to β-tubulin, a key component of microtubules, which are essential for processes like mitosis and cell division in fungi. apsnet.orgacs.orgbiotech-asia.org This binding disrupts the assembly of microtubules, leading to a halt in hyphal growth. apsnet.org The binding affinity between the benzimidazole compound and β-tubulin is a key determinant of its antifungal efficacy. apsnet.org

Another proposed mechanism for the antifungal action of some benzimidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis. asm.org Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. nih.gov Certain novel benzimidazole derivatives have been shown to target Erg11p, an enzyme involved in the ergosterol biosynthesis pathway. asm.org

Anticancer Research Pathways

The benzimidazole scaffold is a prominent feature in a variety of compounds with demonstrated anticancer activity. researchgate.netnveo.org Their structural resemblance to naturally occurring nucleotides allows them to interact with biological macromolecules, which is a key aspect of their therapeutic potential. nveo.org

Inhibition of Cell Proliferation in Cancer Cell Lines (General Benzimidazole Derivatives)

Benzimidazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms. mdpi.com One of the well-established anticancer actions is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and hinders cell division. biotech-asia.org By binding to β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. biotech-asia.org This mechanism is particularly effective against rapidly dividing cancer cells. biotech-asia.org

In addition to targeting microtubules, benzimidazole derivatives can also interfere with DNA and topoisomerases, which are crucial for DNA replication and transcription. biotech-asia.org By inhibiting these enzymes, they can impede the ability of cancer cells to replicate their DNA. biotech-asia.org Some derivatives have also been found to act as topoisomerase I and II inhibitors. nih.gov

Furthermore, certain benzimidazole derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov For example, fenbendazole, a benzimidazole, has been shown to induce cell cycle arrest in the G2/M phase. iiarjournals.org These compounds can also trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov

Studies on Metal Complexes of Benzimidazole Derivatives

The coordination of benzimidazole derivatives with transition metals can enhance their anticancer activity. biotech-asia.org Metal complexes of benzimidazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. scite.airesearchgate.netroyalsocietypublishing.orgnih.gov

Studies have shown that these metal complexes can exhibit greater anti-proliferative activity than the free ligands. scite.airesearchgate.netroyalsocietypublishing.orgnih.gov For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives demonstrated improved inhibition of cancer cell proliferation compared to the ligands alone. scite.airesearchgate.netroyalsocietypublishing.orgnih.gov In particular, the Zn(II) and Ag(I) complexes were found to be highly sensitive to MDA-MB-231 breast cancer cells. scite.airesearchgate.netroyalsocietypublishing.orgnih.gov

The mechanism of action for these metal complexes often involves interaction with DNA. semanticscholar.orgnih.gov They can bind to DNA through various modes, including intercalation and groove binding, and some also exhibit DNA cleavage activity. semanticscholar.orgnih.gov This interaction with DNA can disrupt its replication and transcription, ultimately leading to cell death. semanticscholar.orgnih.gov Furthermore, these complexes can induce apoptosis and inhibit cancer cell migration and adhesion. semanticscholar.orgnih.gov

| Metal Complex | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Zn(II) and Ag(I) complexes with bis-benzimidazole derivatives | MDA-MB-231 (Breast) | High sensitivity and inhibition of proliferation | scite.airesearchgate.netroyalsocietypublishing.orgnih.gov |

| Cu(II), Co(II), and Zn(II) complexes with a 1-methyl-2-aminobenzimidazole derivative | HeLa, SK-MEL-1, HepG2, HT108, MDA-MB 231 | In vitro cytotoxicity, inhibition of cell adhesion and migration, induction of apoptosis | semanticscholar.orgnih.gov |

Antihistaminic and Antiallergic Research (Drawing from structurally related benzimidazoles)

Certain benzimidazole derivatives have been investigated for their potential as H1-antihistamine and antiallergic agents. nih.govresearchgate.net Histamine (B1213489) plays a significant role in allergic reactions, and compounds that block its H1-receptor can be effective in treating allergic conditions. google.com

Research has led to the synthesis of novel benzimidazole derivatives that demonstrate potent H1 antihistamine activity. researchgate.netgoogle.com For example, a series of derivatives were designed and evaluated, with some compounds showing significant antihistamine effects. researchgate.net The structure-activity relationship analysis from these studies indicated that substitutions at the exo-nitrogen atom and the C2 position of the benzimidazole ring were important for activity. researchgate.net

In addition to H1 receptor antagonism, some benzimidazole derivatives exhibit other antiallergic properties, such as the suppression of histamine release from mast cells and the inhibition of 5-lipoxygenase. nih.gov One particular compound, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole, was found to potently suppress histamine release and inhibit 5-lipoxygenase, in addition to antagonizing histamine-induced contractions. nih.gov These findings suggest that the benzimidazole scaffold can be a valuable template for the development of new antiallergic drugs with multiple mechanisms of action. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The structural framework of benzimidazole is a common feature in a variety of kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with cellular proliferation pathways. nih.govnih.gov

The c-Met kinase, a receptor tyrosine kinase, plays a significant role in tumor cell proliferation, migration, and invasion. researchgate.net Its inhibition is a key strategy in cancer therapy. Pharmacophore modeling and molecular docking studies have been employed to investigate the potential of 2-chlorobenzimidazole analogues as c-Met kinase inhibitors. tpcj.org

In these computational studies, the lead molecule, 1-benzyl-2-chloro-1H-benzimidazole, demonstrated a high affinity for the c-Met kinase active site, achieving a docking score of -8.0 kcal/mol. tpcj.org The analysis revealed interactions with 17 different amino acids within the kinase's binding pocket, including key residues such as TYR32, MET144, and ARG141. tpcj.org These findings suggest that 1-benzyl-2-chloro-1H-benzimidazole is a promising candidate for further development as a potential c-Met kinase inhibitor. tpcj.org

Table 1: Docking Score of 1-benzyl-2-chloro-1H-benzimidazole with c-Met Kinase

| Compound | Target | Docking Score (kcal/mol) | Interacting Amino Acids |

|---|

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats. nih.gov Its inhibition is a recognized therapeutic strategy for managing obesity. nih.govijper.org Novel thiazole-benzimidazole conjugates have been designed and investigated as potential pancreatic lipase inhibitors. ijper.org

A study involving in silico screening and in vitro assays identified several promising compounds. researchgate.net Molecular docking studies predicted high binding affinities for compounds 3, 6, and 8, with binding energies of -7.7, -7.5, and -8.1 kcal/mol, respectively. ijper.orgresearchgate.net Subsequent enzymatic assays confirmed their potent inhibitory activity. Compound 8 emerged as the most active, with an IC₅₀ value of 50.09 µM, which is comparable to the standard drug orlistat (B1677487) (IC₅₀ of 39.18 µM). researchgate.net This research highlights the potential of combining the thiazole (B1198619) and benzimidazole scaffolds to create effective pancreatic lipase inhibitors. ijper.org

Table 2: Pancreatic Lipase Inhibition by Thiazole-Benzimidazole Conjugates

| Compound | Binding Energy (kcal/mol) | In Vitro IC₅₀ (µM) |

|---|---|---|

| Compound 3 | -7.7 researchgate.net | 68.53 researchgate.net |

| Compound 6 | -7.5 researchgate.net | 54.97 researchgate.net |

| Compound 8 | -8.1 researchgate.net | 50.09 researchgate.net |

The betaine/γ-aminobutyric acid (GABA) transporter 1 (BGT1) is responsible for the reuptake of the neurotransmitter GABA and the osmolyte betaine. patsnap.com As a regulator of the GABAergic system, BGT1 has emerged as a potential target for epilepsy treatment. patsnap.comnih.gov The search for selective inhibitors has been crucial for exploring this therapeutic potential. nih.gov

Through screening a small compound library, the benzamide (B126) derivative N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) was identified as a selective inhibitor of human BGT1. nih.gov This compound exhibits a non-competitive inhibition profile and shows no significant activity at the other three human GABA transporter (GAT) subtypes. nih.gov The selectivity of BPDBA makes it a valuable pharmacological tool for future research into the function of the BGT1 transporter. nih.gov

The mitochondrial enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is implicated in neurodegenerative conditions like Alzheimer's disease. semanticscholar.orgnih.gov Its inhibition is considered a viable therapeutic strategy. nih.govresearchgate.net Benzothiazolyl ureas have been extensively investigated as inhibitors of this enzyme. semanticscholar.orgnih.govnih.gov

Research into a series of approximately 60 new compounds based on a benzothiazolyl scaffold identified several potent inhibitors. semanticscholar.orgresearchgate.net The most effective compounds, such as 4at, 4bb, and 4bg, featured a 3-chloro and 4-hydroxy substitution on a phenyl ring moiety connected via a urea (B33335) linker. semanticscholar.orgresearchgate.net These compounds demonstrated IC₅₀ values in the low micromolar range (1–2 µM) and exhibited an uncompetitive mechanism of action. semanticscholar.orgresearchgate.net Further design based on structure-activity relationships has led to even more potent, nanomolar inhibitors with good target engagement in cellular environments. nih.gov

Table 3: 17β-HSD10 Inhibition by Benzothiazolyl Ureas

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 4at | 1-2 semanticscholar.orgresearchgate.net | Uncompetitive semanticscholar.orgresearchgate.net |

| 4bb | 1-2 semanticscholar.orgresearchgate.net | Uncompetitive semanticscholar.orgresearchgate.net |

The transient receptor potential cation channel 5 (TRPC5) is involved in various cellular processes and has been identified as a potential therapeutic target for chronic kidney disease and pain. nih.govd-nb.info The development of selective TRPC5 inhibitors is an active area of research. d-nb.info

A series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines has been synthesized and characterized as selective TRPC5 inhibitors. nih.gov This research effort led to the discovery of AC1903, a potent inhibitor that has shown activity in animal models of chronic kidney disease. nih.gov Further exploration of the 2-aminobenzimidazole (B67599) scaffold has yielded additional potent and selective inhibitors, such as compound 16f, which is also brain penetrant and can be used to investigate the role of TRPC5 in brain disorders. d-nb.inforesearchgate.net The structural studies of human TRPC5 in complex with inhibitors have revealed that benzimidazole-class inhibitors like clemizole (B1669166) bind within a pocket surrounded by the S1-S4 and TRP re-entrant loop of the voltage sensor-like domain. elifesciences.org

Anti-inflammatory Mechanisms

The anti-inflammatory potential of 2-chlorobenzimidazol-1-amine derivatives is being explored through their interaction with various biological targets known to mediate inflammatory responses. Research into related benzimidazole and imidazole (B134444) structures suggests several plausible mechanisms of action, including the modulation of specific receptors and the inhibition of key inflammatory enzymes.

Interaction with TRP vanilloid-1 (TRPV1) The Transient Receptor Potential Vanilloid 1 (TRPV1) is a crucial receptor involved in pain and neurogenic inflammation. While direct studies on this compound are limited, research into related pharmacophores provides insight. For instance, a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been identified as potent TRPV1 antagonists. nih.gov One such compound, 49S, demonstrated exceptional potency with a Ki(CAP) of 0.2 nM and an IC50(pH) of 6.3 nM, showing significant analgesic activity in a rat neuropathic model. nih.gov The high potency of these molecules is attributed to specific hydrophobic interactions within the receptor, a principle that could be applied to the design of benzimidazole-based TRPV1 antagonists. nih.gov

Cannabinoid Receptors The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), plays a significant role in modulating inflammation. The CB2 receptor is primarily expressed in immune cells, and its activation is associated with anti-inflammatory and immunosuppressive effects without the psychoactive effects mediated by the CB1 receptor. nih.govnih.gov Cannabinoids exert their anti-inflammatory action by inducing apoptosis in immune cells, preventing proliferation, and reducing the production of pro-inflammatory cytokines. frontiersin.org Furthermore, the enzyme Cyclooxygenase-2 (COX-2), a key target for many anti-inflammatory drugs, can oxygenate endocannabinoids, placing it at a critical intersection between the eicosanoid and endocannabinoid signaling pathways. nih.govosti.gov This connection suggests that benzimidazole derivatives acting on COX-2 could indirectly influence the endocannabinoid system's inflammatory control.

Bradykinin (B550075) Receptors Bradykinin B1 and B2 receptors are G protein-coupled receptors that mediate inflammatory responses, including vasodilation and edema. nih.gov The B1 receptor, in particular, is an attractive therapeutic target as its expression is induced by cytokines during chronic inflammation and infection. nih.govnih.gov While research on benzimidazoles is still emerging, studies on structurally related compounds have yielded potent antagonists. For example, 2-aminobenzophenones and certain imidazoline (B1206853) derivatives have been developed as selective bradykinin B1 receptor antagonists, showing potential for treating chronic pain and inflammation. nih.govresearchgate.net

Cytokines Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), are central to the inflammatory cascade. Inhibition of their release is a key strategy for anti-inflammatory therapies. Research on model imidazole inhibitors has shown they can suppress the release of these cytokines from peripheral blood mononuclear cells. nih.gov This inhibition is often achieved by targeting intracellular signaling pathways, such as the p38 MAP kinase pathway. nih.gov This mechanism provides a strong rationale for investigating similar cytokine-inhibiting properties in this compound derivatives.

Lipoxygenase (LOX) Lipoxygenases, particularly 5-lipoxygenase (5-LOX), are enzymes that catalyze the production of leukotrienes, which are potent inflammatory mediators. Benzimidazole derivatives have been specifically designed as inhibitors of this pathway. A study on substituted fluorobenzimidazoles identified compounds with potent dual-inhibitory activity against 5-LOX and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Fluorobenzimidazole Derivative 4g | 5-Lipoxygenase (5-LOX) | 0.9 µM | nih.gov |

| Fluorobenzimidazole Derivative 4k | Soluble Epoxide Hydrolase (sEH) | 0.7 µM | nih.gov |

These findings highlight that specific substitutions on the benzimidazole core can yield highly effective 5-LOX inhibitors, thereby blocking a key pathway in inflammation. nih.gov

Cyclooxygenase (COX) Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, central mediators of pain and inflammation. brieflands.comnih.gov While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced at sites of inflammation, making it a prime target for anti-inflammatory drugs. nih.gov Numerous studies have demonstrated the potential of benzimidazole derivatives as COX inhibitors. A series of 2-substituted benzimidazole derivatives showed significant anti-inflammatory effects, with molecular docking studies confirming their binding affinity for COX enzymes. nih.gov Similarly, certain imidazole derivatives have been developed as selective COX-2 inhibitors, offering a potential for reduced gastrointestinal side effects associated with non-selective NSAIDs. brieflands.com

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted Benzimidazole Derivatives (B2, B4, B7, B8) | COX Enzymes | Demonstrated IC50 values lower than the standard drug ibuprofen (B1674241) in vitro. | nih.gov |

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 5b) | COX-2 | Showed potent and selective inhibitory activity with an IC50 of 0.71 µM and a selectivity index of 115. | brieflands.com |

Antiviral Research Investigations (Drawing from related benzimidazole carboxamides)

The benzimidazole scaffold, being a structural isostere of naturally occurring nucleotides, can readily interact with viral biopolymers, making it a privileged structure in antiviral drug discovery. tandfonline.com Extensive research has demonstrated the broad-spectrum antiviral activity of benzimidazole derivatives against a diverse range of DNA and RNA viruses. tandfonline.comresearchgate.net The mechanism of action often involves inhibiting critical viral enzymes or processes required for replication. ebsco.com

Investigations into benzimidazole carboxamides and related derivatives have revealed potent activity against several significant human pathogens. For instance, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives were found to be effective against Yellow Fever Virus (YFV) and Zika virus. nih.gov Similarly, imidazole 4,5-dicarboxamide derivatives have shown inhibitory action against the Dengue virus. nih.gov

A particularly well-studied target is the RNA-dependent RNA polymerase (RdRP) of the Hepatitis C Virus (HCV). Benzimidazole-based non-nucleoside inhibitors act as allosteric inhibitors of this enzyme. nih.govnih.gov They bind to a site on the polymerase's thumb domain, distinct from the active site, inducing a conformational change that blocks the initiation of RNA synthesis. nih.govnih.gov One such inhibitor demonstrated a dose-dependent reduction of viral RNA with an IC50 of approximately 0.35 µM in cell culture. nih.gov

The versatility of the benzimidazole core allows for its incorporation into compounds targeting a wide array of viruses. Screening of benzimidazole libraries has identified compounds active against Herpes simplex virus (HSV), Vaccinia virus (VV), Coxsackie virus B4, and Respiratory Syncytial Virus (RSV). tandfonline.comnih.govnih.gov

| Compound/Series | Target Virus | Activity (EC50/IC50) | Mechanism/Target | Reference |

|---|---|---|---|---|

| Benzimidazole-containing inhibitor (Compound A) | Hepatitis C Virus (HCV) | IC50 ≈ 0.35 µM | Allosteric inhibitor of RNA-dependent RNA polymerase (RdRP) | nih.gov |

| Benzimidazole Derivative 5 | Vaccinia Virus (VV) | EC50 = 4 µg/mL | Not specified | tandfonline.com |

| Benzimidazole Derivative 6 | Vaccinia Virus (VV) | EC50 = 2 µg/mL | Not specified | tandfonline.com |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 as low as 20 nM | Not specified | nih.gov |

| 1H-benzo[d]imidazole-5-carboxamide derivatives | Yellow Fever Virus (YFV) | Active in low micromolar range | Not specified | nih.gov |

These findings underscore the significant potential of the benzimidazole framework, including carboxamide derivatives, as a foundation for the development of novel antiviral agents with diverse mechanisms of action against numerous viral pathogens. researchgate.netmdpi.com

Applications in Chemical Biology and Catalysis

Organocatalytic Applications of Benzimidazole (B57391) Derivatives